4-Aza-Oleanolic acid methyl ester is a triterpenic derivative characterized by its unique molecular structure, which includes a nitrogen atom in its oleanolic acid framework. The compound has the molecular formula C28H43NO3 and a molecular weight of 441.65 g/mol. It is identified by the CAS number 557766-15-1 and is noted for its potential therapeutic properties, particularly in the fields of pharmacology and biochemistry .
The chemical reactivity of 4-Aza-Oleanolic acid methyl ester primarily involves functional group transformations typical of triterpenes. It can undergo various reactions such as:
4-Aza-Oleanolic acid methyl ester exhibits a range of biological activities:
The synthesis of 4-Aza-Oleanolic acid methyl ester typically involves several steps:
This multi-step synthesis allows for the precise modification of the oleanolic acid structure to yield 4-Aza-Oleanolic acid methyl ester .
4-Aza-Oleanolic acid methyl ester has several applications:
Studies on the interactions of 4-Aza-Oleanolic acid methyl ester with various biological systems reveal:
These interaction studies are crucial for understanding how 4-Aza-Oleanolic acid methyl ester can be effectively utilized in therapeutic contexts .
Several compounds share structural similarities with 4-Aza-Oleanolic acid methyl ester. These include:
| Compound Name | Structure Type | Biological Activity |
|---|---|---|
| Oleanolic Acid | Triterpenoid | Antitumor, anti-inflammatory |
| Ursolic Acid | Triterpenoid | Antioxidant, anti-inflammatory |
| Betulinic Acid | Triterpenoid | Antiviral, anticancer |
| Glycyrrhetinic Acid | Triterpenoid | Anti-inflammatory, hepatoprotective |
What sets 4-Aza-Oleanolic acid methyl ester apart from these similar compounds is its incorporation of a nitrogen atom into the traditional oleanolic structure. This modification not only alters its chemical reactivity but also enhances its biological profile, potentially leading to unique therapeutic applications that are not achievable with its non-nitrogenated counterparts .
4-Aza-Oleanolic acid methyl ester (C₂₈H₄₃NO₃; molecular weight 441.65 g/mol) is characterized by systematic modifications to the oleanolic acid backbone. The CAS registry number 557766-15-1 uniquely identifies this synthetic derivative. Structurally, it features:
Table 1: Key physicochemical properties
| Property | Value |
|---|---|
| Molecular Formula | C₂₈H₄₃NO₃ |
| Exact Mass | 441.65 g/mol |
| CAS Number | 557766-15-1 |
| Parent Compound | Oleanolic acid |
The IUPAC name derives from these modifications: Methyl (4-aza-3-oxoolean-12-en-28-oate). This nomenclature reflects both the lactam formation at C-4 and the ester functional group.
The evolution of 4-Aza-Oleanolic acid methyl ester parallels three key phases in triterpenoid chemistry:
Synthetic breakthroughs enabling this compound include:
The strategic placement of nitrogen at C-4 induces three critical biochemical effects:
Electronic modulation:
Stereochemical consequences:
Biological implications:
Table 2: Comparative bioactivity profiles
| Parameter | 4-Aza Derivative | Oleanolic Acid |
|---|---|---|
| Cytotoxicity (HCT-116) | 38.5 μM | 120 μM |
| 15-LOX Inhibition | 52.4 μM | 89.7 μM |
| LogP | 3.1 | 8.2 |
These enhancements stem from the nitrogen's dual role as both hydrogen bond acceptor and structural constraint, enabling preferential binding to hydrophobic enzyme pockets while maintaining water solubility.
4-Aza-oleanolic acid methyl ester (C₂₈H₄₃NO₃) features a pentacyclic scaffold derived from oleanolic acid, with a nitrogen atom replacing the carbon at position 4 of the A-ring [1] [4]. The molecular framework comprises 18 stereogenic centers, as evidenced by its IUPAC name:
(4aR,6aR,6bS,8aS,12aS,14aS,14bR)-6a,6b,11,11,14b-pentamethyl-3-oxo-2,3,4,4a,5,6,6a,6b,7,8,9,10,11,12,12a,14,14a,14b-octadecahydrophenanthro[2,1-f]quinoline-8a(1H)-carboxylate [1]. The methyl ester group at position 28 and the ketone at position 3 introduce distinct electronic perturbations compared to oleanolic acid’s carboxylic acid and hydroxyl groups [2] [3].
The synthesis of 4-Aza-Oleanolic acid methyl ester involves sophisticated chemical transformations, with the Beckmann rearrangement representing a critical pathway in the introduction of nitrogen functionality into the triterpenoid framework. The Beckmann rearrangement is a well-established organic reaction that converts oximes to amides or lactams, depending on the substrate structure [1] [2]. In the context of oleanolic acid derivatives, this rearrangement proves particularly valuable for creating nitrogen-containing heterocyclic compounds.
The mechanism of Beckmann rearrangement in triterpenoid systems involves the formation of an oxime intermediate from the corresponding ketone, typically at the carbon-3 position of the oleanolic acid structure [3]. The oxime is then subjected to acidic conditions or specific reagents such as thionyl chloride, which converts the oxime oxygen to a good leaving group [2]. The subsequent rearrangement involves a 1,2-migration of an alkyl group or hydrogen, resulting in the formation of a carbon-nitrogen bond and ultimately yielding the desired lactam structure.
In the specific case of oleanolic acid derivatives, the Beckmann rearrangement has been shown to produce seven-membered lactam rings through ring expansion of the A-ring [4]. This transformation is particularly significant because it creates the characteristic aza-functionality that distinguishes 4-Aza-Oleanolic acid methyl ester from its parent compound. The reaction typically proceeds through intermediate formation of a tosyloxy-imine, which subsequently undergoes the characteristic rearrangement to form the final nitrogen-containing product [5].
The synthetic utility of the Beckmann rearrangement in triterpene chemistry extends beyond simple nitrogen introduction. Research has demonstrated that this reaction can be used to create various nitrogen-containing derivatives with enhanced biological properties. The process allows for precise structural modifications while maintaining the essential pentacyclic framework that contributes to the biological activity of triterpenoid compounds [3].
Esterification represents another fundamental synthetic pathway in the preparation of 4-Aza-Oleanolic acid methyl ester. The conversion of the carboxylic acid functionality at the carbon-28 position to the corresponding methyl ester is typically achieved through standard esterification procedures involving methanol and acid catalysts . This transformation is crucial for modulating the physicochemical properties of the compound, including solubility and membrane permeability.
The esterification process begins with the activation of the carboxylic acid group, often through the formation of an acyl chloride intermediate using reagents such as oxalyl chloride [4]. This activated intermediate then reacts with methanol under appropriate conditions to form the methyl ester. Alternative methods include the use of diazomethane or methylation using methyl iodide in the presence of base, particularly when working with sensitive substrates that might not tolerate acidic conditions [7].
The importance of esterification in the synthesis of 4-Aza-Oleanolic acid methyl ester cannot be overstated. The methyl ester functionality significantly alters the compound's pharmacokinetic properties compared to the free acid form. Studies have shown that esterification can enhance cellular uptake and improve bioavailability, making the resulting compounds more suitable for biological applications [8].
Furthermore, esterification provides a versatile platform for introducing various alkyl or aromatic groups at the carbon-28 position. This structural modification strategy has been extensively explored in the development of oleanolic acid derivatives with improved therapeutic profiles. The ester functionality can also serve as a prodrug moiety, allowing for controlled release of the active compound through enzymatic hydrolysis in biological systems [9].
The synthesis of complex nitrogen-containing triterpenoids such as 4-Aza-Oleanolic acid methyl ester requires careful consideration of protective group strategies to ensure selective modification of specific functional groups while preserving others. Protective groups play a crucial role in preventing unwanted side reactions and enabling the stepwise introduction of desired functionalities [10].
In the context of aza-functionalization, hydroxyl groups at various positions of the triterpenoid skeleton often require protection to prevent interference with nitrogen introduction reactions. Commonly employed protective groups include acetyl, tert-butyldimethylsilyl, and benzyl groups, each offering different levels of stability and selectivity under various reaction conditions [11]. The choice of protective group depends on the specific synthetic route and the conditions required for subsequent transformations.
The carbon-3 hydroxyl group, which is frequently modified during aza-functionalization, often requires protection when other regions of the molecule are being manipulated. Acetylation using acetic anhydride in the presence of pyridine represents a standard approach for protecting this position [12]. This protection strategy ensures that the hydroxyl group remains unreactive during the nitrogen introduction steps while allowing for its subsequent deprotection and modification as needed.
Protective group strategies also extend to the carboxylic acid functionality at carbon-28. Benzyl ester formation provides robust protection for this group during harsh reaction conditions, with the protecting group being removable through catalytic hydrogenolysis [13]. This approach is particularly valuable when multiple synthetic steps are required to achieve the desired nitrogen-containing structure.
The temporal removal of protective groups represents a critical aspect of the synthetic strategy. The order of deprotection must be carefully planned to avoid unwanted reactions or rearrangements. For instance, the removal of acid-labile protecting groups should generally precede the introduction of base-sensitive functionalities to prevent competing reactions [10].
Advanced protective group strategies have also been developed specifically for complex triterpenoid syntheses. These include the use of orthogonal protecting groups that can be selectively removed under different conditions, allowing for greater synthetic flexibility. The development of such strategies has been essential for accessing complex nitrogen-containing triterpenoids that would otherwise be difficult to prepare [14].
The synthesis and chemical modification of 4-Aza-Oleanolic acid methyl ester involves strategic alterations at specific positions within the pentacyclic triterpenoid framework. These modifications are crucial for introducing the nitrogen functionality and optimizing the biological properties of the resulting compound.
The carbon-3 position represents a primary site for structural modification in oleanolic acid derivatives. In the native oleanolic acid structure, this position bears a hydroxyl group in the β-configuration. The conversion to the aza-derivative involves significant structural changes at this position, often through oxidation to the corresponding ketone followed by subsequent nitrogen introduction [15].
The transformation at carbon-3 typically begins with oxidation of the hydroxyl group using reagents such as Jones reagent or pyridinium chlorochromate to form the corresponding ketone [16]. This ketone intermediate is essential for the subsequent introduction of nitrogen functionality through various pathways, including oxime formation followed by Beckmann rearrangement or direct amination reactions.
Research has demonstrated that modifications at the carbon-3 position significantly impact the biological activity of triterpenoid derivatives. The introduction of nitrogen-containing functionalities at this position has been shown to enhance cytotoxic activity against various cancer cell lines compared to the parent compound [17]. The specific nature of the nitrogen-containing group influences both the potency and selectivity of the biological effects.
Alternative modifications at carbon-3 include the introduction of various acyloxyimino groups, which have shown particularly promising biological activities. These modifications involve the formation of oxime intermediates followed by acylation with appropriate acid chlorides [17]. The resulting compounds often exhibit enhanced stability and improved pharmacological profiles compared to simpler nitrogen-containing derivatives.
The carbon-12 position in oleanolic acid naturally contains a double bond between carbons 12 and 13, which represents an important site for chemical modification. This alkene functionality provides opportunities for various chemical transformations that can lead to the introduction of additional functional groups or the formation of new ring systems [16].
Epoxidation of the carbon-12 to carbon-13 double bond using meta-chloroperoxybenzoic acid represents a common modification strategy. The resulting epoxide can undergo ring-opening reactions with various nucleophiles, including nitrogen-containing reagents, to introduce aza-functionality [18]. This approach has been successfully employed in the synthesis of various nitrogen-containing triterpenoid derivatives with enhanced biological properties.
Hydroxylation reactions at the carbon-12 position have also been extensively studied. These transformations can be achieved through osmium tetroxide-catalyzed dihydroxylation or through biotransformation using specific microorganisms [19]. The resulting diol functionality provides additional sites for further chemical modification and can significantly alter the three-dimensional structure and biological activity of the compound.
The carbon-12 position can also be targeted for oxidation reactions to introduce ketone functionality. This modification has been shown to enhance the cytotoxic activity of oleanolic acid derivatives and provides a platform for further structural elaboration through condensation reactions with nitrogen-containing reagents [16].
The carbon-28 position in oleanolic acid contains a carboxylic acid group that is frequently modified to improve the physicochemical and biological properties of the compound. The conversion to the methyl ester in 4-Aza-Oleanolic acid methyl ester represents one such modification that significantly impacts the compound's characteristics [9].
Esterification at carbon-28 is typically achieved through treatment with methanol in the presence of acid catalysts or through alkylation using methyl iodide and base. This modification improves lipophilicity and cellular uptake compared to the free acid form. The enhanced membrane permeability resulting from esterification often translates to improved biological activity in cellular assays .
Beyond simple esterification, the carbon-28 position can be modified to introduce various functional groups that further enhance biological activity. Amidation reactions using various amines have been extensively studied, with certain amide derivatives showing superior anticancer activity compared to the parent compound [9]. These modifications involve the activation of the carboxylic acid group followed by coupling with the desired amine.
The introduction of alkyl chains or aromatic groups at carbon-28 through ester or amide linkages has been shown to modulate the biological selectivity of triterpenoid derivatives. Longer alkyl chains generally increase lipophilicity, while aromatic substituents can introduce additional interactions with biological targets [20]. These modifications provide a versatile platform for optimizing the therapeutic potential of triterpenoid compounds.
The characterization and purity assessment of 4-Aza-Oleanolic acid methyl ester requires sophisticated analytical techniques capable of distinguishing between closely related triterpenoid structures and detecting trace impurities. The complex nature of these compounds necessitates the use of multiple complementary analytical methods to ensure accurate identification and quantification.
Nuclear Magnetic Resonance spectroscopy represents the primary tool for structural characterization of 4-Aza-Oleanolic acid methyl ester. Both proton (¹H) and carbon-13 (¹³C) Nuclear Magnetic Resonance techniques provide essential information about the molecular structure and can detect structural modifications with high precision [21] [22].
The ¹H Nuclear Magnetic Resonance spectrum of 4-Aza-Oleanolic acid methyl ester exhibits characteristic signals that distinguish it from the parent oleanolic acid. The absence of the carbon-3 hydroxyl proton and the presence of new signals corresponding to the nitrogen-containing functionality provide clear evidence of successful aza-functionalization. The methyl ester protons appear as a characteristic singlet around 3.6 ppm, confirming the esterification at carbon-28 [23].
¹³C Nuclear Magnetic Resonance spectroscopy provides detailed information about the carbon skeleton and can detect subtle changes in chemical environment resulting from nitrogen introduction. The carbon-3 signal typically shifts significantly upon conversion to the aza-derivative, and new signals corresponding to the nitrogen-containing ring system appear in the appropriate regions of the spectrum [21].
Advanced Nuclear Magnetic Resonance techniques, including two-dimensional correlation spectroscopy and heteronuclear multiple bond correlation, provide additional structural information and can confirm connectivity patterns within the modified triterpenoid framework. These techniques are particularly valuable for confirming the stereochemistry of the nitrogen-containing ring system [22].
High-Performance Liquid Chromatography coupled with various detection methods provides essential tools for purity assessment and quantitative analysis of 4-Aza-Oleanolic acid methyl ester. Reversed-phase High-Performance Liquid Chromatography using carbon-18 columns has proven particularly effective for separating triterpenoid derivatives [24].
The chromatographic behavior of 4-Aza-Oleanolic acid methyl ester differs significantly from that of oleanolic acid due to the structural modifications. The introduction of nitrogen functionality and esterification of the carboxylic acid group alter the compound's polarity and retention characteristics. This difference facilitates the separation of the target compound from potential synthetic intermediates and impurities [25].
Evaporative Light Scattering Detection has emerged as a valuable detection method for triterpenoid analysis due to its universal response and lack of dependence on chromophores. This detection method is particularly useful for compounds that lack strong ultraviolet absorption, as is often the case with modified triterpenoids [18].
High-Performance Liquid Chromatography coupled with mass spectrometry provides the highest level of analytical specificity for triterpenoid identification and purity assessment. The molecular ion and fragmentation patterns provide definitive structural information and can detect trace impurities that might not be visible using other detection methods [26].
Mass spectrometry techniques provide crucial information for the identification and characterization of 4-Aza-Oleanolic acid methyl ester. The molecular ion peak at mass-to-charge ratio 441.65 confirms the molecular formula C₂₈H₄₃NO₃ and distinguishes the compound from closely related structures [23] [27].
Atmospheric Pressure Chemical Ionization mass spectrometry has proven particularly effective for triterpenoid analysis due to its ability to provide stable molecular ions and characteristic fragmentation patterns. The protonated molecular ion typically dominates the spectrum, with additional peaks corresponding to water loss and other characteristic fragmentations [26].
Tandem mass spectrometry provides detailed structural information through controlled fragmentation of the molecular ion. The fragmentation patterns of 4-Aza-Oleanolic acid methyl ester differ significantly from those of oleanolic acid, with new fragments corresponding to the nitrogen-containing ring system and characteristic losses associated with the modified structure [24].
High-resolution mass spectrometry enables accurate mass determination and can distinguish between compounds with similar nominal masses but different molecular formulas. This capability is essential for confirming the molecular formula and detecting potential synthetic impurities or degradation products [28].
Infrared spectroscopy provides valuable functional group information for 4-Aza-Oleanolic acid methyl ester characterization. The infrared spectrum exhibits characteristic absorption bands that confirm the presence of specific functional groups and can detect modifications to the triterpenoid structure [29].
The ester carbonyl stretch typically appears around 1730 cm⁻¹, confirming the presence of the methyl ester functionality at carbon-28. The absence of broad hydroxyl absorption around 3400 cm⁻¹ and the presence of new nitrogen-containing functionality absorptions provide evidence of successful aza-functionalization [28].
The infrared spectrum also provides information about the overall purity of the compound. Sharp, well-defined peaks indicate high purity, while broad or multiple peaks in regions where single absorptions are expected may indicate the presence of impurities or degradation products [29].
Advanced infrared techniques, including Fourier Transform Infrared spectroscopy, provide enhanced sensitivity and resolution compared to traditional dispersive methods. These techniques can detect trace impurities and provide detailed information about the vibrational modes of the modified triterpenoid structure [30].
Spectrophotometric methods provide rapid and cost-effective approaches for the quantitative analysis of triterpenoid compounds. Colorimetric assays based on specific chemical reactions can provide selective detection of triterpenoid structures [31].
The vanillin-sulfuric acid assay represents a widely used spectrophotometric method for total triterpenoid quantification. This assay relies on the formation of colored complexes between triterpenoids and vanillin in the presence of sulfuric acid, with detection at 548 nm [31]. While this method provides total triterpenoid content, it requires complementary techniques for specific identification of individual compounds.
Ultraviolet-visible spectroscopy can provide additional information about the electronic properties of 4-Aza-Oleanolic acid methyl ester. The introduction of nitrogen functionality may alter the ultraviolet absorption characteristics compared to the parent compound, providing a means for rapid identification and quantification [32].
The development of specific spectrophotometric assays for nitrogen-containing triterpenoids represents an active area of research. These methods could provide rapid screening tools for synthetic products and quality control applications [31].